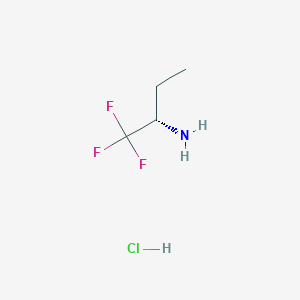

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride

Description

BenchChem offers high-quality (S)-1,1,1-Trifluoro-2-butylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,1,1-Trifluoro-2-butylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1,1,1-trifluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUMYAARUOVRFP-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545201 | |

| Record name | (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101054-96-0 | |

| Record name | 2-Butanamine, 1,1,1-trifluoro-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101054-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride (CAS 101054-96-0)

[1]

Executive Summary

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride is a high-value chiral fluorinated building block used extensively in the synthesis of peptidomimetics and protease inhibitors. Its core utility lies in the trifluoromethyl (

This guide details the synthesis, characterization, and medicinal chemistry applications of this compound, with a specific focus on its role in developing Cathepsin K inhibitors .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | (S)-1,1,1-Trifluoro-2-butylamine hydrochloride |

| CAS Number | 101054-96-0 |

| Molecular Formula | |

| Molecular Weight | 163.57 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-Enantiomer |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Melting Point | 185–190 °C (Decomposes) |

| Acidity ( | ~5.8 (Conjugate acid of free base) |

| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |

Strategic Synthesis: The Ellman Auxiliary Protocol

While enzymatic resolution is possible, the Ellman’s Sulfinamide approach is the industry standard for generating high enantiomeric excess (>98% ee) of trifluoromethylated amines. This method avoids the yield loss inherent in resolving racemates (max 50% yield).

Reaction Logic

-

Condensation: 1,1,1-Trifluoro-2-butanone is condensed with (R)-tert-butanesulfinamide. The

group increases the electrophilicity of the carbonyl, but also favors hydrate formation; Titanium(IV) ethoxide is essential as a Lewis acid and water scavenger. -

Diastereoselective Reduction: The resulting N-sulfinyl ketimine is reduced. The bulky tert-butyl group directs the hydride attack.

-

Hydrolysis: Mild acid cleavage yields the chiral amine salt.

Step-by-Step Protocol

Step 1: Formation of the N-Sulfinyl Imine

-

Charge a dry reactor with (R)-2-methyl-2-propanesulfinamide (1.0 equiv) and 1,1,1-trifluoro-2-butanone (1.2 equiv) in anhydrous THF (0.5 M).

-

Add Ti(OEt)

(2.0 equiv) dropwise under -

Heat to reflux (65–70 °C) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of sulfinamide.

-

Quench: Cool to RT and pour into brine. Filter the resulting titanium salts through a Celite pad.

-

Workup: Extract with EtOAc, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Diastereoselective Reduction

-

Dissolve the purified imine in anhydrous THF (0.2 M) and cool to -78 °C .

-

Add L-Selectride (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise. Note: L-Selectride provides superior diastereoselectivity compared to NaBH4 for CF3-ketimines.

-

Stir at -78 °C for 2 hours, then warm slowly to RT.

-

Quench with saturated

. Extract and concentrate to yield the sulfinamide intermediate.

Step 3: Cleavage to Hydrochloride Salt

-

Dissolve the intermediate in MeOH.

-

Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.

-

Precipitate the product by adding diethyl ether.

-

Filter the white solid, wash with ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Figure 1. Asymmetric synthesis of (S)-1,1,1-trifluoro-2-butylamine via Ellman's auxiliary.

Medicinal Chemistry Applications

Bioisosterism and Potency

In drug design, the (S)-1,1,1-trifluoro-2-butylamine moiety is primarily used as a transition state mimetic or a lipophilic anchor .

-

Metabolic Stability: The C-F bond (116 kcal/mol) is resistant to Cytochrome P450 oxidation. Replacing a methyl group with

blocks metabolic "hotspots." -

Basicity Modulation: The strong electron-withdrawing effect of the

group reduces the basicity of the amine (

Case Study: Cathepsin K Inhibition

Cathepsin K is a cysteine protease involved in bone resorption (osteoporosis target).[2][3] Inhibitors often require a P2-P3 linker that mimics the leucine side chain of the natural substrate.

-

Mechanism: The trifluoro-butyl group occupies the hydrophobic S2 pocket of the enzyme.

-

Advantage: Unlike a standard leucine side chain, the fluorinated analog resists proteolytic cleavage and enhances binding affinity through hydrophobic interactions and orthogonal multipolar interactions with the protein backbone.

Mechanism of Action Diagram[12]

Caption: Figure 2. Pharmacological mechanism of trifluoro-butylamine derivatives in protease inhibition.

Analytical Characterization & Quality Control

To validate the identity and purity of CAS 101054-96-0, the following analytical suite is required.

Nuclear Magnetic Resonance (NMR)[13]

-

1H NMR (400 MHz, DMSO-d6):

8.80 (br s, 3H, -

19F NMR: Single singlet around

-75.0 ppm. Note: Presence of a second peak indicates racemic contamination or diastereomeric impurities.

Chiral HPLC Method

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt).

-

Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8 °C.

-

Incompatibility: Avoid strong bases (liberates volatile free amine) and strong oxidizing agents.

References

-

Ellman, J. A., et al. (1999).[4] "Synthesis of Chiral Amines via the tert-Butanesulfinamide Method." Journal of Organic Chemistry. Link

-

Black, W. C., et al. (2005).[5] "Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.[5] Link

-

Xu, H. C., & Ellman, J. A. (2013).[6] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8, 2271–2280.[6] Link[6]

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Sigma-Aldrich. "Safety Data Sheet: (R)-1,1,1-Trifluoro-2-butylamine hydrochloride." Link

Sources

- 1. WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines - Google Patents [patents.google.com]

- 2. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lib.ysu.am [lib.ysu.am]

- 5. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Precision of Chiral Trifluoromethylated Butylamine Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When this powerful moiety is coupled with the structural specificity of a chiral center on a butylamine framework, the resulting compounds become highly valuable building blocks for novel therapeutics. This guide provides a comprehensive exploration of the chemical structure of chiral trifluoromethylated butylamine salts, delving into their synthesis, structural elucidation, and paramount importance in drug discovery.

The Significance of Trifluoromethylation and Chirality in Drug Design

The introduction of a trifluoromethyl group into a bioactive molecule is a well-established strategy to enhance its drug-like properties. The high electronegativity of the fluorine atoms and the strong carbon-fluorine bond confer several advantages:

-

Increased Lipophilicity: The CF₃ group significantly enhances a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][2]

-

Metabolic Stability: The robustness of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, often leading to a longer drug half-life.[3][4]

-

Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group can decrease the basicity of a nearby amine.[5] This modulation of pKa can be crucial for optimizing drug-receptor interactions and reducing off-target effects.

-

Enhanced Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.[1]

Chirality, the "handedness" of a molecule, adds another layer of specificity. Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral drug.[6] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.[7] Therefore, the ability to synthesize and characterize stereochemically pure chiral trifluoromethylated butylamines is of utmost importance in the development of safer and more effective medicines.[3]

Strategies for the Synthesis of Chiral Trifluoromethylated Butylamines

The construction of a chiral center adjacent to a trifluoromethyl group presents unique synthetic challenges. Several powerful strategies have been developed to achieve high enantioselectivity.

Asymmetric Reactions of Trifluoromethylated Imines

A prevalent and effective approach involves the asymmetric transformation of trifluoromethylated imines. These reactions can be broadly categorized into:

-

Asymmetric Reduction: The enantioselective reduction of trifluoromethyl ketimines is a common method for producing α-trifluoromethyl amines.[3] This can be achieved using chiral catalysts, such as those derived from transition metals or chiral phosphoric acids.

-

Asymmetric Nucleophilic Addition: The addition of various nucleophiles (e.g., organometallic reagents, enolates) to trifluoromethyl imines in the presence of a chiral catalyst or auxiliary can generate the desired chiral amine with high stereocontrol.[3]

Stereospecific Isomerization of α-Chiral Allylic Amines

A more recent and innovative strategy involves the stereospecific isomerization of readily available α-chiral allylic amines.[8][9] This method facilitates the transfer of chirality from one carbon to another within the molecule, providing access to γ-chiral trifluoromethylated amines.

Experimental Protocol: Synthesis of a γ-Chiral Trifluoromethylated Amine via Isomerization

This protocol is a conceptual illustration based on published methodologies.[8]

-

Isomerization: To a solution of the α-chiral trifluoromethylated allylic amine (1.0 eq) in a suitable aprotic solvent (e.g., toluene), add a catalytic amount of a strong, non-nucleophilic base (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by an appropriate analytical technique (e.g., ¹⁹F NMR or TLC).

-

Once the isomerization is complete, cool the reaction to room temperature.

-

Reduction: In the same pot, add a reducing agent (e.g., sodium borohydride) to reduce the intermediate enamine/imine mixture.

-

Stir the reaction until the reduction is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired chiral trifluoromethylated butylamine.

Caption: Conceptual workflow for the one-pot synthesis of γ-chiral trifluoromethylated butylamines.

Chiral Resolution

For cases where a racemic mixture of the trifluoromethylated butylamine is synthesized, chiral resolution offers a viable path to obtaining the individual enantiomers. This technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[10][11]

The Role and Formation of Butylamine Salts

While the free amine is the synthetically versatile form, converting it into a salt is a crucial step for several reasons, particularly in the context of drug development and structural analysis.

Purpose of Salt Formation:

-

Purification and Handling: Salts are often crystalline solids, which are easier to handle, purify through recrystallization, and store compared to the often-oily free amines.

-

Improved Physicochemical Properties: Salt formation can significantly improve the solubility and dissolution rate of a drug substance, which is critical for its absorption in the body.

-

Enabling Crystallography: Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The formation of a salt with a suitable counter-ion can facilitate crystallization.

Formation of Chiral Trifluoromethylated Butylamine Salts:

The formation of a salt is a straightforward acid-base reaction. The chiral trifluoromethylated butylamine (a base) is reacted with an acid to form the corresponding ammonium salt. The choice of the acid (and thus the counter-ion) can be critical for achieving the desired properties. Common acids used for salt formation include hydrochloric acid, sulfuric acid, tartaric acid, and mandelic acid.

Experimental Protocol: Formation of a Hydrochloride Salt

-

Dissolve the purified chiral trifluoromethylated butylamine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Unveiling the Three-Dimensional Architecture: Structural Analysis

Determining the precise three-dimensional structure, including the absolute configuration of the chiral center, is non-negotiable in drug development. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of chiral trifluoromethylated butylamine salts.

-

¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.

-

¹⁹F NMR: The presence of the trifluoromethyl group provides a unique and highly sensitive handle for NMR analysis.[12] The chemical shift of the ¹⁹F signal is very sensitive to the local electronic environment, making it a powerful probe for studying molecular interactions and confirming the presence of the CF₃ group.[13] Chiral derivatizing agents can be used to distinguish between enantiomers by creating diastereomeric derivatives that exhibit different ¹⁹F NMR chemical shifts.[12]

Table 1: Representative NMR Data for a Chiral Trifluoromethylated Amine Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 3.5-3.8 | m | - | CH-N |

| 1.2-1.8 | m | - | CH₂ (butyl chain) | |

| 0.9 | t | 7.2 | CH₃ (butyl chain) | |

| ¹³C | 124 (q) | q | ~280 | CF₃ |

| 50-60 | - | - | C-N | |

| 10-40 | - | - | Butyl carbons | |

| ¹⁹F | -70 to -80 | s | - | CF₃ |

Note: The exact chemical shifts and coupling constants will vary depending on the specific structure and solvent.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level resolution.[9][14] It provides unambiguous information about:

-

Molecular Connectivity and Conformation: The precise arrangement of atoms and the overall shape of the molecule.

-

Absolute Stereochemistry: The absolute configuration (R or S) of the chiral center(s).[15]

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions, which are crucial for understanding the physical properties of the solid state.

The crystal structure of a chiral trifluoromethylated butylamine salt will reveal the ionic interaction between the protonated amine and the counter-ion, as well as any hydrogen bonding networks that stabilize the crystal lattice.

Caption: A typical workflow for the structural analysis of chiral trifluoromethylated butylamine salts.

Applications and Future Perspectives

Chiral trifluoromethylated butylamines are highly sought-after building blocks in the synthesis of a wide range of biologically active compounds.[8][16] Their unique structural and electronic properties make them ideal for incorporation into molecules targeting various therapeutic areas, including but not limited to:

-

Neuroscience: The antidepressant fluoxetine is a prominent example of a successful drug containing a trifluoromethylated amine moiety.[17]

-

Infectious Diseases: The trifluoromethyl group can enhance the antiviral and antibacterial activity of compounds.

-

Oncology: Many modern cancer therapies incorporate fluorinated motifs to improve their efficacy and pharmacokinetic profiles.

The continued development of novel and efficient synthetic methods for accessing these chiral building blocks in high enantiopurity will undoubtedly fuel the discovery of next-generation pharmaceuticals. Furthermore, a deeper understanding of the solid-state properties of their salts will be crucial for successful drug formulation and manufacturing. The architectural precision afforded by the combination of a trifluoromethyl group and a chiral center on a butylamine scaffold will continue to be a powerful tool in the hands of medicinal chemists striving to create safer and more effective medicines.

References

- Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.

- Duke University. (2018, December 12). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke Chemistry.

- García-Rodeja, D., Dell'Acqua, M., & Martín-Matute, B. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3867–3871.

- Giménez, D., Fustero, S., & Rodríguez, F. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Molecules, 26(16), 4889.

- ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF.

- Chen, Z.-P., Hu, S.-B., Zhou, J., & Zhou, Y.-G. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. The Journal of Organic Chemistry, 80(19), 9527–9536.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.

- Mejía, S. B., & Tuta, A. S. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432.

- ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability.

- Wiley Online Library. (n.d.). Chiral analysis by NMR spectroscopy.

- Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.

- American Chemical Society. (2026, February 19). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Journal of the American Chemical Society.

- PubMed. (2014, July 15). Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma.

- ResearchGate. (2022, February 2). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors.

- MDPI. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici.

- Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.

- Wiley Online Library. (n.d.).

- ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability.

- Duke University. (2018, December 12). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke Chemistry.

- Beilstein-Institut. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 23.

- National Institutes of Health. (n.d.).

- Wiley Online Library. (n.d.). Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar.

- Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines.

- Mejía, S. B., & Tuta, A. S. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432.

- BenchChem. (n.d.). A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis.

- MDPI. (2025, July 18).

- SpringerLink. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- MDPI. (2020, June 12). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (n.d.). (PDF)

- PubMed. (2009, August 15). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.

- Bar-Ilan University. (2018, September 3). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles.

- ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8.

- PubMed. (2015, May 15). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed. (2016, March 4). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block".

- ResearchGate. (2013, July 17).

- MDPI. (2024, August 22).

- National Institutes of Health. (n.d.). Stereochemistry in Drug Action. PubMed Central.

- Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.

Sources

- 1. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 16. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 17. mdpi.com [mdpi.com]

The Trifluoroethyl Amine Moiety as a Bioisostere: Enhancing Drug Properties Through Strategic Fluorination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides a detailed exploration of the trifluoroethyl amine (-CH(R)NHCH₂CF₃) moiety, a unique and powerful bioisostere. We will delve into its distinctive properties, including its profound effects on basicity (pKa), lipophilicity, and metabolic stability. By serving as a versatile, hydrolysis-resistant mimic for amide bonds and other functionalities, the trifluoroethyl amine group offers medicinal chemists a valuable tool to overcome common drug development hurdles such as rapid metabolism and poor bioavailability.[1][2] This document provides field-proven insights, detailed synthetic protocols, and a mechanistic understanding of why this functional group is an increasingly critical component in the drug designer's toolkit.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a routine and highly effective strategy in medicinal chemistry.[3][4] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's characteristics.[3][5] Judicious placement of fluorine or fluoroalkyl groups can productively influence a compound's conformation, pKa, metabolic pathways, membrane permeability, and intrinsic potency.[6]

One of the most significant advantages conferred by fluorination is the enhancement of metabolic stability.[7] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often occurs at lipophilic, electron-rich sites, such as methyl or methylene groups.[3] The high energy of the C-F bond makes it significantly more resistant to oxidative cleavage compared to a C-H bond.[7] By replacing a metabolically labile hydrogen with fluorine, or a methyl group with a trifluoromethyl (CF₃) group, chemists can effectively block these metabolic "soft spots," leading to a longer drug half-life and improved bioavailability.[8]

Core Properties of the Trifluoroethyl Amine Bioisostere

The trifluoroethyl amine (TFEA) group has emerged as a particularly valuable motif. It is often employed as a bioisostere for the common amide bond, a functionality that, while crucial for target binding, is often susceptible to enzymatic hydrolysis by proteases.[1][2]

Attenuation of Basicity (pKa)

A primary and highly predictable effect of the TFEA moiety is the reduction of the amine's basicity. The potent electron-withdrawing effect of the adjacent CF₃ group significantly lowers the pKa of the amine compared to its non-fluorinated ethyl amine counterpart. This is a critical advantage in drug design for several reasons:

-

Improved Permeability: Highly basic amines (pKa > 9) are predominantly protonated at physiological pH (~7.4), resulting in a positive charge that can hinder passive diffusion across cell membranes.[9] Lowering the pKa reduces the proportion of the ionized species, enhancing membrane permeability and oral bioavailability.[3][6]

-

Reduced Off-Target Effects: The basicity of amines can lead to off-target interactions, such as binding to hERG channels or phospholipids, which can cause toxicity. Attenuating this basicity can mitigate these risks.

-

Amide Mimicry: The pKa of a TFEA is shifted closer to the neutral character of an amide, allowing it to mimic the parent functionality's electronic state more closely while resisting hydrolysis.[1]

Impact on Lipophilicity and Conformation

The introduction of fluorine generally increases a molecule's lipophilicity.[10] The trifluoroethyl group is significantly more lipophilic than an ethyl group, which can enhance binding to hydrophobic pockets in a target protein.[11] However, the overall effect on the distribution coefficient (logD) is context-dependent due to the pKa-lowering effect.

Structurally, the TFEA group acts as a hydrolysis-resistant mimic of a tetrahedral proteolytic transition state.[1] This is a key distinction from the planar amide bond it often replaces. This shift from a planar, sp²-hybridized system to a three-dimensional, sp³-hybridized center can be leveraged to optimize drug-target interactions and explore new binding conformations.[2]

Enhancement of Metabolic Stability

The defining advantage of the TFEA moiety is its exceptional metabolic stability. The C-F bonds of the trifluoromethyl group are highly resistant to CYP-mediated oxidation.[7][8] When a TFEA group replaces a metabolically labile ethyl or N-methyl group, the primary site of metabolic attack is effectively shielded. This "metabolic switching" forces metabolism to occur at less favorable positions, reducing the overall rate of clearance and increasing the drug's half-life.[7]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. drughunter.com [drughunter.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1,1,1-Trifluoro-2-butylamine HCl molecular weight and formula

Physiochemical Profiling, Asymmetric Synthesis & Medicinal Utility[1]

Executive Summary

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride is a high-value chiral fluorinated building block used extensively in the synthesis of cathepsin inhibitors, agrochemicals, and receptor modulators.[1] Its structural uniqueness lies in the trifluoromethyl (

This guide provides a definitive technical breakdown of its molecular identity, a self-validating synthesis protocol via enzymatic resolution, and critical handling parameters for drug development workflows.

Part 1: Molecular Identity & Constants

The precise characterization of the hydrochloride salt is critical for stoichiometric calculations in process chemistry. Unlike the free base, the HCl salt offers superior stability and crystallinity, making it the preferred form for storage and handling.

Chemical Constants Table

| Property | Specification |

| IUPAC Name | (2S)-1,1,1-trifluorobutan-2-amine hydrochloride |

| Common Name | (S)-1,1,1-Trifluoro-2-butylamine HCl |

| CAS Number | 101054-96-0 (Specific to S-isomer HCl salt) |

| Molecular Formula | |

| Molecular Weight | 163.57 g/mol |

| Free Base MW | 127.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in |

| Chirality | (S)-Enantiomer |

Molecular Weight Breakdown (Stoichiometric Verification)

To ensure accuracy in high-precision dosing, the molecular weight is derived as follows:

-

Carbon (

): -

Hydrogen (

): -

Nitrogen (

): -

Fluorine (

): -

Chlorine (

): -

Total: 163.567 g/mol (Rounded to 163.57)

Part 2: The "Fluorine Effect" in Drug Design[7]

Why utilize this specific building block? The introduction of the

-

pKa Modulation: The strong electron-withdrawing nature of the

group lowers the -

Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (

). Placing it near the amine blocks

[1]

Part 3: Synthesis & Manufacturing (Self-Validating Protocol)

While asymmetric hydrogenation is possible, Enzymatic Kinetic Resolution (EKR) is the industry-standard "self-validating" method for producing high-purity (S)-1,1,1-trifluoro-2-butylamine. This method relies on the high stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B).

Protocol: Lipase-Mediated Resolution

Objective: Isolate (S)-amine from a racemic mixture with

-

Racemic Starting Material: Begin with racemic 1,1,1-trifluoro-2-butylamine.[2][3]

-

Acyl Donor Selection: Use Ethyl Acetate or Isopropyl Acetate as both solvent and acyl donor.

-

Enzymatic Catalysis: Add immobilized CAL-B (Novozym 435).

-

Mechanism:[4] The enzyme selectively acetylates the (R)-enantiomer , converting it to the amide.

-

Outcome: The (S)-enantiomer remains as the unreacted free amine.

-

-

Separation:

-

Filter off the enzyme.

-

Perform an acid-base extraction. The (S)-amine dissolves in the aqueous acid phase (as the salt), while the (R)-amide remains in the organic phase.

-

-

Salt Formation: Treat the aqueous phase with concentrated HCl and evaporate/crystallize to yield (S)-1,1,1-Trifluoro-2-butylamine HCl.

Part 4: Analytical Validation (Quality Control)

To ensure the integrity of the chiral center, a specific chiral HPLC method is required. Standard C18 columns cannot separate enantiomers.

Method: Chiral HPLC Determination of Enantiomeric Excess (ee)

-

Column: Chiralcel OD-H or Crownpak CR(+) (specifically designed for amines).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).

-

Derivatization (Optional but Recommended): Reacting with Mosher's acid chloride can improve UV detection and separation if direct resolution is difficult.

Self-Validation Check:

-

Inject the racemate first to establish retention times for (R) and (S) peaks.

-

The (S)-enantiomer typically elutes second on OD-H columns, but this must be experimentally confirmed with a reference standard.

Part 5: Handling & Safety[6][8][9]

Signal Word: WARNING

-

Hazard Statements:

-

Storage Protocol:

-

Hygroscopic: The HCl salt will absorb atmospheric moisture, leading to clumping and hydrolysis risks.

-

Condition: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed.

-

-

Solubility Note: When using in synthesis, convert to the free base in situ by adding a tertiary base (e.g., Triethylamine or DIPEA) to the reaction mixture, rather than isolating the volatile free base beforehand.

References

-

National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. J Med Chem. Retrieved from [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine. Retrieved from [Link]

Sources

- 1. (S)-1,1,1-Trifluoro-2-butylamine hydrochloride , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]

- 2. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

Sourcing and Analytical Validation of (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride in Drug Development

Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS: 101054-96-0)

Structural Dynamics and Pharmacological Relevance

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Among fluorinated synthons, (S)-1,1,1-Trifluoro-2-butylamine hydrochloride has emerged as a privileged chiral building block[1].

The utility of this specific enantiomer is driven by the unique stereoelectronic profile imparted by the trifluoromethyl (

-

Inductive Effects & Basicity: The profound electron-withdrawing nature of the

group significantly lowers the -

Steric Parameters: The

group acts as a steric isostere to an isopropyl group. However, unlike an isopropyl moiety, the -

Stereospecificity: Biological targets are inherently chiral. The exact 3-dimensional spatial arrangement dictated by the (S)-enantiomer ensures highly specific receptor-ligand interactions, minimizing off-target toxicity that might be triggered by the (R)-enantiomer[2].

Caption: Pharmacological impact of the trifluoromethyl group on the (S)-2-butylamine scaffold.

Critical Quality Attributes (CQAs) for Supplier Selection

When sourcing (S)-1,1,1-Trifluoro-2-butylamine hydrochloride for late-stage research or cGMP manufacturing, procurement cannot rely solely on chemical purity. The stereochemical integrity of the starting material will directly dictate the yield and safety profile of the final API.

Scientists must evaluate suppliers based on the following Critical Quality Attributes (CQAs):

-

Enantiomeric Excess (ee%): Must be

. Even a 1-2% presence of the (R)-enantiomer can lead to the formation of difficult-to-separate diastereomers in subsequent synthetic steps, drastically inflating downstream purification costs[3]. -

Chemical Purity (HPLC/GC-FID): Must exceed

. Impurities often include unreacted starting materials or des-fluoro analogs which can poison transition-metal catalysts used in downstream cross-coupling reactions. -

Salt Form Stoichiometry: Supplied as a hydrochloride salt to ensure stability and prevent the volatilization of the free amine (which has a low boiling point).

Global Supplier Landscape & Quantitative Assessment

The supply chain for chiral fluorinated amines is highly specialized. Below is a consolidated assessment of verified global suppliers providing research to bulk-scale quantities of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride.

| Supplier Name | Product CAS Number | Advertised Chemical Purity | Catalog / SKU | Primary Utility / Scale |

| Sigma-Aldrich | 101054-96-0 | AMBH990F6BD3 | Discovery / Analytical Reference | |

| Benchchem [1] | 101054-96-0 (S-isomer) | Custom Inquiry | Scale-up / API Synthesis | |

| Fluorochem [4] | 101054-96-0 (S-isomer) | F093846 (R-analog ref) | Medicinal Chemistry / R&D | |

| Oakwood Chemical [5] | 101054-96-0 | Not Specified | MFCD22380042 | Bulk Intermediates |

*Note: Many suppliers list the (R)-enantiomer (CAS: 1212120-62-1) as a primary catalog item but synthesize the (S)-enantiomer upon request using identical chiral resolution or asymmetric synthesis pipelines.

In-House Analytical Validation: Chiral HPLC Protocol

Relying entirely on a Certificate of Analysis (CoA) introduces unacceptable risk into drug development. Because (S)-1,1,1-Trifluoro-2-butylamine lacks a strong inherent chromophore, direct UV detection during High-Performance Liquid Chromatography (HPLC) is highly insensitive, leading to integration errors and inaccurate ee% calculations[6].

To establish a self-validating system , researchers must employ a pre-column derivatization strategy. By reacting the amine with 3,5-dinitrobenzoyl chloride, we introduce a

Step-by-Step Methodology

Phase 1: Free-Basing and Derivatization

-

Preparation: Suspend 10 mg of the supplied (S)-1,1,1-Trifluoro-2-butylamine hydrochloride in 1.0 mL of anhydrous dichloromethane (DCM).

-

Neutralization: Add 2.0 equivalents of

-Diisopropylethylamine (DIPEA) to liberate the free amine. Stir for 5 minutes at room temperature. -

Derivatization: Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride. Stir the reaction mixture at room temperature for 2 hours.

-

Quenching & Extraction: Quench with 1.0 mL of saturated aqueous

. Extract the organic layer, dry over anhydrous

Phase 2: Chiral HPLC Analysis

-

Column Selection: Equip the HPLC with a Chiralpak AD-H or OD-H column (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[2].

-

Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v). Causality note: Do not add basic modifiers like DEA for this specific amide derivative, as the neutral amide will not suffer from secondary silanol interactions.

-

System Parameters:

-

Flow rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at 254 nm

-

-

System Suitability (The Self-Validating Step): Before analyzing the supplier's batch, inject a derivatized racemic standard of 1,1,1-Trifluoro-2-butylamine. Ensure baseline resolution (

) between the (R) and (S) peaks. If baseline resolution is not achieved, the ee% calculation of the sample will be mathematically invalid[3]. -

Sample Injection & Calculation: Inject the derivatized sample. Calculate the Enantiomeric Excess using the integrated peak areas:

Caption: Methodological workflow for the enantiomeric validation of chiral trifluoromethyl amines.

Conclusion

The integration of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride into a drug discovery pipeline offers immense pharmacological advantages, primarily through enhanced metabolic stability and precise stereochemical targeting. However, the commercial sourcing of this compound requires rigorous oversight. By selecting reputable suppliers and implementing a strict, derivatization-based chiral HPLC validation protocol, CMC teams can safeguard their synthetic pipelines against the cascading failures caused by enantiomeric impurities.

References

-

Sigma-Aldrich - 1,1,1-trifluoro-2-butanene & Related Chiral Amines. Retrieved from:[Link]

-

Oakwood Chemical - (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS 101054-96-0). Retrieved from: [Link]

Sources

- 1. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (S)-1,1,1-Trifluoro-2-butylamine hydrochloride [oakwoodchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Trifluoromethyl amine pharmacophore in peptide mimetics

The -Trifluoromethyl Amine Pharmacophore: Physicochemical Modulation and Synthetic Integration in Peptide Mimetics[1]

Part 1: The Physicochemical Rationale[2]

The strategic value of the

Basicity Modulation (The pKa Shift)

The most consequential effect of the

-

Mechanism: The strong electron-withdrawing inductive effect (

) of the -

Magnitude: While a typical alkyl amine has a pKa

9-10, an -

Impact: At physiological pH (7.4), standard amines are predominantly protonated (cationic), limiting passive diffusion across the blood-brain barrier (BBB) and gut membrane.

-TFM amines remain largely uncharged, significantly boosting oral bioavailability and CNS penetration while retaining hydrogen bond donor capability.

Metabolic Stability and Sterics[2][3]

-

Metabolic Blocking: The C-F bond is oxidatively robust. Placing a

group at a position prone to cytochrome P450-mediated oxidative deamination (specifically the -

Bioisosterism: The

group is sterically larger than a methyl group (Van der Waals volume

Table 1: Comparative Physicochemical Metrics

| Property | Methyl Amine ( | Impact on Drug Design | |

| pKa (Conj. Acid) | Increased passive permeability at pH 7.4. | ||

| Lipophilicity ( | Baseline | +0.8 to +1.2 | Enhanced membrane crossing; hydrophobic binding. |

| C-X Bond Energy | Resistance to metabolic oxidation. | ||

| Electronic Effect | Weak Donor ( | Strong Withdrawer ( | Destabilizes cation; alters H-bond donor strength. |

Part 2: Bioisosterism in Peptidomimetics

In peptide mimetics, the

Transition State Mimicry

Proteases cleave peptide bonds via a tetrahedral intermediate. The

-

Case Study: Odanacatib (Merck).

-

Target: Cathepsin K (Cysteine protease).

-

Mechanism: Odanacatib features a fluorinated leucine analog. The strong electron-withdrawing nature of the fluorine atoms prevents metabolic oxidation of the leucine side chain and modulates the pKa of the adjacent amine, optimizing binding interactions within the S2 pocket of the enzyme.

-

Conformational Restriction

The steric bulk of the

Part 3: Strategic Synthesis

The synthesis of chiral

The Logic of the Sulfinylimine Route

-

Stereocontrol: The chiral tert-butanesulfinyl group directs the addition of the nucleophilic

source to a specific face of the imine, yielding high diastereoselectivity (often >90:10 dr). -

Reactivity: Sulfinylimines are sufficiently electrophilic to react with

under fluoride initiation. -

Scalability: The auxiliary is commercially available in both enantiomeric forms (

and

Part 4: Experimental Protocols

Protocol: Asymmetric Synthesis of Chiral -Trifluoromethyl Amines

Objective: Synthesis of

Reagents & Materials

-

Substrate:

-N-(tert-butylsulfinyl)imine (derived from corresponding aldehyde). -

Reagent: Trimethyl(trifluoromethyl)silane (

, Ruppert-Prakash Reagent) [2.0 equiv]. -

Initiator: Tetrabutylammonium difluorotriphenylsilicate (TBAT) [0.1 equiv] OR Cesium Fluoride (CsF).

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.

-

Quench: Saturated

.

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a two-neck round-bottom flask under an argon atmosphere.

-

Charge with

-N-(tert-butylsulfinyl)imine (1.0 mmol) and dissolve in anhydrous THF (10 mL, 0.1 M). -

Cool the solution to

(using an acetone/dry ice bath). Note: Temperature control is critical for diastereoselectivity.

-

-

Reagent Addition:

-

Add

(2.0 mmol) dropwise via syringe. -

Add the initiator (TBAT, 0.1 mmol) dissolved in minimal THF slowly.

-

Mechanistic Insight: The fluoride source initiates the reaction by forming a pentacoordinate silicon species

, which transfers the

-

-

Reaction Monitoring:

-

Stir at

for 2 hours. -

Allow the reaction to warm slowly to

over 1 hour. -

Monitor by TLC or LC-MS. The sulfinylimine starting material should disappear.

-

-

Work-up and Purification:

-

Quench with saturated aqueous

(5 mL) at -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate -

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

-

Deprotection (To yield free amine):

-

Dissolve the purified sulfinamide in MeOH.

-

Add

in dioxane (2.0 equiv). Stir at room temperature for 1 hour. -

Concentrate to yield the chiral

-trifluoromethyl amine hydrochloride salt.

-

Part 5: Visualization & Logic

Diagram 1: Physicochemical Impact of the Group

This diagram illustrates the causal relationships between the

Caption: Causal pathway linking the intrinsic atomic properties of the trifluoromethyl group to macroscopic pharmacokinetic outcomes.

Diagram 2: Synthetic Workflow (Ellman Auxiliary Route)

A flow diagram detailing the critical steps in the asymmetric synthesis of the pharmacophore.

Caption: Step-wise synthetic workflow for generating enantiomerically enriched

References

-

Prakash, G. K. S., & Mandal, M. (2001).[2] Nucleophilic Trifluoromethylation of Imines and Carbonyls using TMSCF3. Journal of Fluorine Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Reviews.

-

Gauthier, J. Y., et al. (2008). The Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K. Bioorganic & Medicinal Chemistry Letters.

-

Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.

Safety data sheet (SDS) for (S)-1,1,1-Trifluoro-2-butylamine HCl

Safety and Handling Whitepaper: (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride in Drug Development

Executive Summary

In modern medicinal chemistry, the incorporation of the trifluoromethyl (-CF3) group is a privileged strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). The addition of a -CF3 moiety routinely enhances metabolic stability, increases lipophilicity, and improves target binding affinity through unique stereoelectronic effects. (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS: 101054-96-0) serves as a critical chiral building block in the synthesis of advanced therapeutics. However, the unique properties of fluorinated amine hydrochlorides demand rigorous, specialized handling protocols to ensure both personnel safety and synthetic integrity[1].

This technical guide provides an in-depth analysis of the safety data, physicochemical profiling, and field-proven handling methodologies for this compound, designed specifically for bench scientists and drug development professionals.

Physicochemical Profiling & Hazard Assessment

Understanding the fundamental properties of (S)-1,1,1-Trifluoro-2-butylamine HCl is the first step in establishing a self-validating safety protocol. The hydrochloride salt form is utilized to stabilize the volatile free amine, but this introduces specific hazards related to acidity and hygroscopicity.

Table 1: Core Physicochemical and Hazard Data[2]

| Parameter | Specification |

| Chemical Name | (S)-1,1,1-Trifluoro-2-butylamine hydrochloride |

| CAS Number | 101054-96-0 |

| Molecular Formula | C4H9ClF3N (or C4H8F3N · HCl) |

| Molecular Weight | 163.57 g/mol |

| Storage Requirements | 2-8°C, desiccated, under inert atmosphere (N2/Ar) |

| GHS Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Mechanistic Toxicology: The hazards associated with this compound are driven by two primary chemical factors:

-

Hydrochloride Salt Dissociation: Upon contact with moisture (e.g., mucous membranes, sweat, or ambient humidity), the salt dissociates, creating a localized acidic microenvironment. This is the primary driver for the H315 (skin irritation) and H319 (eye irritation) classifications[2].

-

Fluorinated Amine Permeability: If the free base is inadvertently liberated during handling, the high lipophilicity imparted by the trifluoromethyl group allows the molecule to readily cross biological membranes. This leads to systemic toxicity (H302) and severe respiratory irritation (H335) upon inhalation[1][2].

Experimental Workflows & Handling Protocols

To mitigate the risks outlined above, standard operating procedures must be adapted. The following step-by-step methodology ensures both the safety of the researcher and the chemical integrity of the reagent.

Protocol: Safe Handling and Free-Base Liberation Causality Note: This protocol is designed to prevent the uncontrolled release of the volatile free amine and to protect the highly hygroscopic salt from atmospheric moisture, which causes clumping and stoichiometric inaccuracies.

-

Step 1: Environmental Control & PPE.

-

Action: Don nitrile gloves, a chemically resistant lab coat, and safety goggles. Conduct all operations within a certified fume hood[1].

-

Rationale: Nitrile provides an effective barrier against amine permeation. The fume hood captures any localized HCl gas or volatile free amine released during handling.

-

-

Step 2: Inert Atmosphere Weighing.

-

Action: Remove the sealed container from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator before opening. Weigh the required mass rapidly under a stream of dry nitrogen or argon.

-

Rationale: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, leading to degradation and inaccurate molar equivalents.

-

-

Step 3: Dissolution in Anhydrous Solvent.

-

Action: Transfer the salt to a dry, round-bottom flask equipped with a magnetic stir bar. Seal with a septum, purge with inert gas, and inject an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Rationale: Aprotic solvents prevent premature proton exchange and stabilize the salt prior to controlled liberation.

-

-

Step 4: Controlled Free-Base Liberation.

-

Action: Cool the solution to 0°C using an ice bath. Dropwise, add a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.1 to 1.5 equivalents).

-

Rationale: The low temperature controls the exothermic neutralization reaction. Using a mild organic base rather than a strong aqueous base (like NaOH) prevents the rapid, violent volatilization of the fluorinated free amine, ensuring it remains in solution for the downstream coupling reaction.

-

Caption: Workflow for the safe handling and reaction setup of fluorinated amine hydrochlorides.

Emergency Response & Decontamination

Despite rigorous protocols, exposure events or spills require immediate, mechanistically sound interventions.

Spill Management Protocol:

-

Action: Do NOT use strong bases (e.g., NaOH, KOH) to neutralize a spill of (S)-1,1,1-Trifluoro-2-butylamine HCl. Instead, cover the spill with a weak, solid base such as sodium bicarbonate (NaHCO3) or a specialized acidic spill kit absorbent.

-

Rationale: Applying a strong base will rapidly deprotonate the hydrochloride salt, generating a massive, uncontrolled release of the volatile, toxic free amine into the laboratory atmosphere. Sodium bicarbonate provides a slow, controlled, endothermic neutralization.

Biological Exposure Pathways:

-

Skin/Eye Contact: The acidic nature of the salt causes immediate tissue irritation[2]. Flush the affected area with copious amounts of water for a minimum of 15 minutes to dilute and wash away the localized acid.

-

Inhalation: Remove the individual to fresh air immediately. The primary risk is respiratory tract irritation (H335) from suspended particulates or liberated free amine[2].

Caption: Mechanistic pathway for chemical exposure mitigation and spill neutralization.

Conclusion

The integration of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride into drug development pipelines offers immense stereochemical and pharmacokinetic advantages. However, its utility is strictly dependent on the execution of mechanistically sound safety protocols. By understanding the causality behind its hygroscopicity and acidity, researchers can design self-validating workflows that ensure both the safety of the laboratory environment and the success of the synthetic campaign.

References

-

Title: S-(-)-sec-butylamine hydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL:

-

Title: (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem Source: benchchem.com URL:[1]

-

Title: 101054-96-0|(S)-1,1,1-Trifluoro-2-butylamine hydrochloride - BLDpharm Source: bldpharm.com URL:[2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifluoromethylated Peptides Using Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Trifluoromethylated Peptides in Medicinal Chemistry

The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in modern drug discovery. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is of particular interest due to its unique electronic properties and steric profile. Introducing a trifluoromethyl group can significantly enhance a peptide's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These enhancements are attributed to the high electronegativity of fluorine, which can alter the pKa of nearby functional groups, and the lipophilicity of the CF3 group, which can improve pharmacokinetic properties.[1][3] Chiral amines play a crucial role in the stereoselective synthesis of trifluoromethylated amino acid precursors, which are the essential building blocks for constructing these modified peptides. This guide provides an in-depth overview of key synthetic strategies, complete with detailed protocols and expert insights, to empower researchers in this exciting field.

Core Synthetic Strategies and Methodologies

The synthesis of trifluoromethylated peptides can be broadly approached through two main strategies: the pre-synthesis of trifluoromethylated amino acid building blocks followed by standard peptide coupling, or the late-stage trifluoromethylation of existing peptides. Chiral amines are instrumental in the former approach, ensuring the correct stereochemistry of the unnatural amino acid.

Asymmetric Synthesis of α-Trifluoromethyl Amines via Chiral Phosphoric Acid Catalyzed Reduction of Imines

A robust and widely adopted method for generating chiral α-trifluoromethyl amines is the asymmetric reduction of trifluoromethylated imines. Chiral phosphoric acids (CPAs) have proven to be highly effective organocatalysts for this transformation, inducing high levels of enantioselectivity.[4] The mechanism involves the activation of the imine by the chiral Brønsted acid, followed by a stereoselective hydride transfer from a suitable reducing agent, such as a Hantzsch ester or a benzothiazoline.

This protocol is adapted from the work of Akiyama and coworkers and is a general procedure for the enantioselective synthesis of α-trifluoromethylated amines.

Materials:

-

Trifluoromethyl ketimine (1.0 equiv)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5 mol%)

-

Benzothiazoline (1.2 equiv)

-

Toluene (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethyl ketimine (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add the benzothiazoline (0.24 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-trifluoromethyl amine.

-

Characterize the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Causality Behind Experimental Choices:

-

Chiral Phosphoric Acid: The bulky substituents on the binaphthyl backbone of the CPA create a chiral pocket that effectively shields one face of the protonated imine, directing the nucleophilic attack of the hydride from the less hindered face.

-

Benzothiazoline: This reducing agent is often preferred over Hantzsch esters in these systems as it can provide higher enantioselectivities in some cases.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the catalyst and inhibit its activity.

Organocatalytic Asymmetric Trifluoromethylation using Cinchona Alkaloids

Cinchona alkaloids and their derivatives are powerful chiral organocatalysts for a variety of asymmetric transformations, including the synthesis of trifluoromethylated compounds.[5][6][7][8] They can be employed in phase-transfer catalysis for the trifluoromethylation of various nucleophiles or to catalyze the isomerization of trifluoromethyl imines to chiral enamines.[7][9]

This protocol is based on the work of Deng and coworkers for the synthesis of chiral trifluoromethylated amines via a 1,3-proton shift.[7]

Materials:

-

N-benzyl trifluoromethyl imine (1.0 equiv)

-

Cinchona alkaloid-derived catalyst (e.g., a modified hydroquinine) (10 mol%)

-

Triethylamine (TEA) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

In a dry reaction vial, dissolve the N-benzyl trifluoromethyl imine (0.1 mmol, 1.0 equiv) and the cinchona alkaloid catalyst (0.01 mmol, 10 mol%) in dichloromethane (0.1 mL).

-

Add triethylamine (0.01 mmol, 0.1 equiv) to the mixture.

-

Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by ¹⁹F NMR.[7]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the chiral trifluoromethylated amine.

-

Characterize the product and determine the enantiomeric excess using standard analytical techniques.

Causality Behind Experimental Choices:

-

Cinchona Alkaloid Catalyst: The bifunctional nature of these catalysts, possessing both a Brønsted basic site (the quinuclidine nitrogen) and a hydrogen-bonding donor (the hydroxyl group), allows for the activation of both the proton source and the imine substrate, facilitating a highly organized and stereoselective proton transfer.

-

Triethylamine: A mild base is often added to facilitate the deprotonation/protonation steps in the isomerization process.

Diastereoselective Aza-Michael Addition for the Synthesis of β-Trifluoromethyl-β-Amino Acids

The aza-Michael addition of a chiral amine to a β-trifluoromethyl-α,β-unsaturated carbonyl compound is a straightforward method for synthesizing chiral β-trifluoromethyl-β-amino acid derivatives. The stereochemical outcome is controlled by the existing stereocenter on the chiral amine or an auxiliary on the Michael acceptor.[10][11][12]

This protocol describes a general procedure for the diastereoselective aza-Michael addition of a chiral amine to a trifluoromethylated acrylate.

Materials:

-

Ethyl 2-(trifluoromethyl)acrylate (1.0 equiv)

-

Chiral primary or secondary amine (e.g., (R)-α-methylbenzylamine) (1.1 equiv)

-

Solvent (e.g., methanol, ethanol, or solvent-free)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

In a reaction vial, combine the ethyl 2-(trifluoromethyl)acrylate (1.0 mmol, 1.0 equiv) and the chiral amine (1.1 mmol, 1.1 equiv).

-

If using a solvent, add it to the mixture (e.g., 2 mL of methanol). For solvent-free conditions, proceed to the next step directly.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired β-trifluoromethyl-β-amino ester.

-

Characterize the product and determine the diastereomeric ratio by ¹H or ¹⁹F NMR spectroscopy.

Causality Behind Experimental Choices:

-

Chiral Amine: The stereocenter on the amine directs the nucleophilic attack on the Michael acceptor from a specific face, leading to the formation of one diastereomer in excess.

-

Solvent-Free Conditions: In some cases, running the reaction neat can accelerate the reaction rate and simplify the workup procedure.

Data Presentation

| Method | Catalyst/Auxiliary | Substrate | Yield (%) | ee/dr | Reference |

| Asymmetric Reduction | Chiral Phosphoric Acid | Trifluoromethyl Ketimine | 80-99 | 90-99% ee | |

| Asymmetric Isomerization | Cinchona Alkaloid | N-benzyl Trifluoromethyl Imine | 75-95 | 85-97% ee | [7] |

| Aza-Michael Addition | Chiral Amine | Trifluoromethyl Acrylate | 85-99 | up to 95:5 dr | |

| Biocatalytic N-H Insertion | Engineered Cytochrome c | Aryl Amine & Diazo Ester | up to >99 | up to 99.5:0.5 er | [13] |

Experimental Workflows and Diagrams

Workflow for the Synthesis of a Trifluoromethylated Dipeptide

Caption: Catalytic cycle for CPA-catalyzed imine reduction.

Characterization and Purification of Trifluoromethylated Peptides

The purification and characterization of trifluoromethylated peptides generally follow standard procedures for synthetic peptides, with some specific considerations.

Purification:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent, improving peak shape and resolution. [14] Characterization:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the peptide's primary structure.

-

¹⁹F NMR: This is a particularly powerful technique for trifluoromethylated compounds. The trifluoromethyl group provides a distinct signal with a chemical shift that is sensitive to the local environment, making it a useful probe for studying peptide conformation and binding interactions. [15][16][17][18]The absence of other fluorine signals in most biological systems results in a background-free spectrum.

-

References

-

Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]

-

Dalvit, C., & Vulpetti, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Hernandez, K. E., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

-

Romero-Cole, P., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry. [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Molecules. [Link]

-

Akiyama, T., et al. (2011). Enantioselective Synthesis of α-Trifluoromethylated Amines by Chiral Phosphoric Acid Catalyzed Hydrogenation of Fluorinated Imines. Angewandte Chemie International Edition. [Link]

-

Soorukram, D., et al. (2018). Synthesis of Chiral β-Trifluoromethyl-β-Amino Acid Derivatives in Aqueous Medium. ChemistrySelect. [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Molecules. [Link]

-

Fustero, S., et al. (2014). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]

-

Arnold, J. S., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science. [Link]

-

Wang, Y., et al. (2016). Synthesis of Chiral Trifluoromethyl Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters. [Link]

-

Ruider, S. A., & Kroutil, W. (2015). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]

-

Mizuta, S., et al. (2010). Cinchona alkaloid-catalyzed asymmetric trifluoromethylation of alkynyl ketones with trimethylsilyl trifluoromethane. Organic & Biomolecular Chemistry. [Link]

-

Colantoni, D., et al. (2004). Aza-Michael Addition of Nosyloxycarbamates to 2-(Trifluoromethyl)acrylates. Organic Letters. [Link]

-

Benhaim, C., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters. [Link]

-

Mizuta, S., et al. (2007). Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones. Organic Letters. [Link]

-

Song, J., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition. [Link]

-

Brigaud, T., et al. (n.d.). Synthesis of trifluoromethylated compounds. CY Cergy Paris Université. [Link]

-

Scott, M. E., & Goss, R. J. M. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

Silva, E. H. B., et al. (2015). Synthesis of Some Functionalized Peptomers via Ugi Four-Component Reaction. Synthetic Communications. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Mioskowski, C., et al. (2006). Stereoselective synthesis of trifluoromethyl-substituted 1,2-diamines by aza-Michael reaction with trans-3,3,3-trifluoro-1-nitropropene. Tetrahedron. [Link]

-

Mizuta, S., et al. (2007). Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones. Nagoya Institute of Technology Repository. [Link]

-

Dömling, A., et al. (2013). Ugi Multicomponent Reaction. Organic Syntheses. [Link]

-

Liu, Y., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

-

Salwiczek, M., et al. (2015). γ-(4S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Amino Acids. [Link]

-

Kempe, K., et al. (2017). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry. [Link]

-

LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). Chemistry LibreTexts. [Link]

-

Ichiishi, N., et al. (2018). Late-stage C-H Trifluoromethylation of Peptides via CF3 Radicals. The Royal Society of Chemistry. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

-

Song, J., et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Angewandte Chemie International Edition. [Link]

-